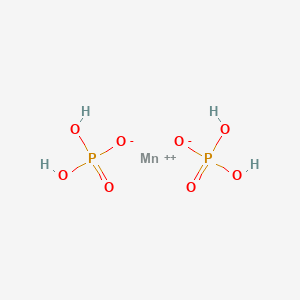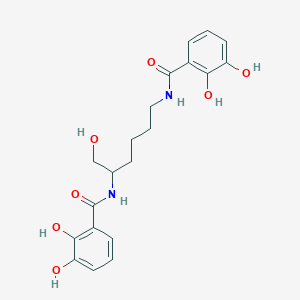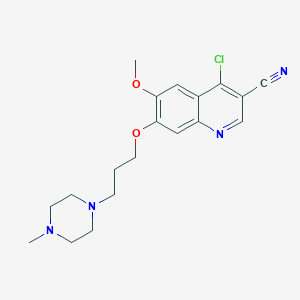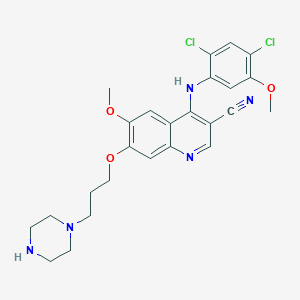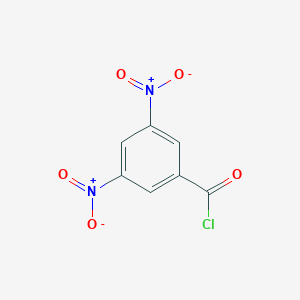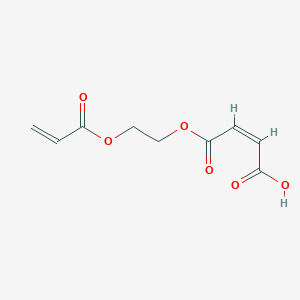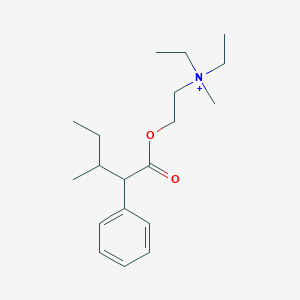
myricetin 3-O-beta-D-glucopyranoside
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neuroprotective Activity
Myricetin has shown promising preclinical activities in neuroprotection, particularly in diseases such as Alzheimer’s, Parkinson’s, Huntington’s, and amyotrophic lateral sclerosis (ALS). Its neuroprotective properties may be attributed to its antioxidant capabilities, which help in mitigating oxidative stress, a common factor in these neurodegenerative diseases .
Antimicrobial and Antioxidant Activities
The compound exhibits significant antimicrobial and antioxidant activities. These properties make it a candidate for use in preserving food products by preventing microbial growth and oxidative spoilage. Additionally, its antioxidant activity is beneficial in reducing oxidative stress in cells, which can help in preventing chronic diseases .
Wound Healing
Myricetin 3-O-beta-D-glucopyranoside has been studied for its effects on wound healing. Research indicates that it can promote the healing process by affecting keratinocytes, fibroblasts, and endothelial cells, which are crucial for tissue repair and regeneration .
Cancer Prevention and Therapy
Myricetin’s role in cancer prevention and therapy is linked to its ability to modulate cell signaling pathways involved in cancer cell proliferation and apoptosis. It has been found to exhibit anticancer activity against various types of cancer cells, making it a subject of interest for developing novel cancer therapies .
Diabetes Management
As an antidiabetic agent, myricetin can influence glucose metabolism and insulin sensitivity. It has been observed to have a beneficial effect on blood sugar levels, suggesting its utility in the management and treatment of diabetes .
Mecanismo De Acción
Target of Action
Myricetin 3-O-beta-D-glucopyranoside, a flavonol derived from Tibouchina paratropica, primarily targets Leishmania , a genus of trypanosomes . Leishmania is a group of protozoan parasites responsible for causing leishmaniasis, a disease that can range from skin sores to damage to internal organs .
Mode of Action
The compound interacts with Leishmania, exhibiting anti-Leishmanial activity . , which could contribute to its anti-Leishmanial effects.
Biochemical Pathways
Myricetin 3-O-beta-D-glucopyranoside affects various biochemical pathways. It has been found to protect cells against H2O2-induced cell damage via inhibition of reactive oxygen species (ROS) generation and activation of antioxidant enzymes . This suggests that the compound may play a role in modulating oxidative stress pathways.
Pharmacokinetics
It’s known that flavonoids like myricetin can enhance the bioavailability of certain drugs
Result of Action
The molecular and cellular effects of myricetin 3-O-beta-D-glucopyranoside’s action include anti-Leishmanial, anti-inflammatory, and antimicrobial activities . These effects could potentially lead to the reduction of inflammation and microbial infections, as well as the inhibition of Leishmania growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of myricetin 3-O-beta-D-glucopyranoside. For instance, UV rays from sunlight can affect the stability of flavonoids . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other compounds, pH levels, and temperature . More research is needed to fully understand how these and other environmental factors influence the action of myricetin 3-O-beta-D-glucopyranoside.
Safety and Hazards
Propiedades
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXFLPXBUAOJM-LIBJPBHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941668 | |
| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
myricetin 3-O-beta-D-glucopyranoside | |
CAS RN |
19833-12-6 | |
| Record name | Myricetin 3-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomericitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of myricetin 3-O-beta-D-glucopyranoside?
A1: Myricetin 3-O-beta-D-glucopyranoside has been isolated and identified in several plant species. The provided research articles identify it in the flowers of Abelmoschus manihot [] and Androsace umbellata []. Another study successfully isolated and purified myricetin 3-O-beta-D-glucopyranoside from Nelumbo nucifera Gaertn using a combination of silica gel chromatography and high-speed counter-current chromatography [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




